Octyl trifluoromethanesulfonate
Description
Significance of Trifluoromethanesulfonate (B1224126) Derivatives in Modern Organic Synthesis
Trifluoromethanesulfonates, or triflates, are widely recognized for their exceptional leaving group ability in various chemical transformations. The triflate group (CF₃SO₃⁻) is the conjugate base of triflic acid (CF₃SO₃H), a superacid, which accounts for its remarkable stability and reluctance to act as a nucleophile. wikipedia.orgyoutube.com This stability makes the triflate anion an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgyoutube.com
The trifluoromethyl group's strong electron-withdrawing nature, coupled with resonance stabilization across the sulfonate group, renders the corresponding alkyl and aryl triflates highly reactive towards nucleophiles. wikipedia.org This reactivity has been harnessed in a multitude of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental processes in the construction of complex organic molecules. ontosight.ai Consequently, triflate derivatives are indispensable reagents in modern organic chemistry.
Historical Trajectory of Triflate Reagents and Catalysts in Chemical Science
The exploration of triflate chemistry began with the work of Gramstad and Haszeldine in 1956, who reported the preparation of simple alkyl triflates. nih.gov The initial methods for synthesizing triflates often involved the reaction of an alcohol with a trifluoromethanesulfonating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). ontosight.ai
The development of metal triflate catalysts marked a significant advancement in the field. researchgate.net These catalysts, particularly those of lanthanides and other metals, proved to be highly effective Lewis acids, demonstrating remarkable stability and catalytic activity in a wide range of organic reactions, including aldol (B89426) additions, Diels-Alder reactions, and Friedel-Crafts acylations. youtube.comsmolecule.comyoutube.com The use of metal triflates offered advantages over traditional Lewis acids, such as aluminum chloride, due to their tolerance to water and other protic solvents. youtube.com This expanded the scope of catalytic reactions and made them more practical for various applications.
Evolution of Octyl Trifluoromethanesulfonate as a Distinctive Chemical Entity in Synthetic Methodologies
This compound distinguishes itself through the presence of the eight-carbon octyl chain. This alkyl group imparts specific physical and chemical properties to the molecule, influencing its solubility and reactivity. The hydrophobic octyl chain enhances solubility in nonpolar organic solvents, a crucial factor in many reaction systems.
The evolution of this compound as a reagent is closely tied to the broader advancements in triflate chemistry. As the understanding of triflate reactivity grew, so did the interest in tailoring the properties of triflate esters for specific synthetic purposes. The introduction of the octyl group provided a means to modulate the lipophilicity of the triflate, making it a valuable substrate in reactions where solubility in organic media is paramount. Its application has been particularly noted in the synthesis of ionic liquids and in reactions catalyzed by metal complexes where the octyl chain can influence the catalyst's microenvironment. vulcanchem.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇F₃O₃S |
| Molecular Weight | 262.29 g/mol |
| CAS Number | 71091-89-9 |
| Appearance | Colorless liquid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | 1.32 g/cm³ at 25°C vulcanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
71091-89-9 |
|---|---|
Molecular Formula |
C9H17F3O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
octyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H17F3O3S/c1-2-3-4-5-6-7-8-15-16(13,14)9(10,11)12/h2-8H2,1H3 |
InChI Key |
APYUCYRDBYSFAB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Routes for Octyl Trifluoromethanesulfonate
Direct Synthesis of Octyl Trifluoromethanesulfonate (B1224126)
The direct synthesis of octyl trifluoromethanesulfonate, commonly referred to as octyl triflate, is primarily achieved through the reaction of an octanol (B41247) precursor with a triflylating agent. The efficiency of these methods is highly dependent on the reaction conditions.
Condensation Reactions Utilizing Triflic Anhydride (B1165640) and Octanol
The most common and effective method for preparing this compound is the reaction of 1-octanol (B28484) with trifluoromethanesulfonic anhydride (Tf₂O). commonorganicchemistry.com This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the triflic acid byproduct formed during the reaction. commonorganicchemistry.com The reaction is generally carried out in an inert aprotic solvent, like dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction. commonorganicchemistry.com
This method is widely favored due to its high yields and the relatively mild conditions required. commonorganicchemistry.com
Approaches Involving Triflic Acid and Octanol Precursors
This compound can also be synthesized by the direct esterification of 1-octanol with triflic acid (TfOH). chemscene.com Triflic acid is a superacid, making it a potent catalyst for esterification reactions. rsc.org
The reaction is represented as: C₈H₁₇OH + CF₃SO₃H ⇌ C₈H₁₇OSO₂CF₃ + H₂O
This reaction is an equilibrium process. To drive the reaction towards the product, it is necessary to remove the water that is formed, often by azeotropic distillation or the use of a dehydrating agent. While feasible, this method is generally less common than the triflic anhydride route for laboratory-scale synthesis due to the challenges associated with managing the equilibrium.
Table 1: Comparison of Synthetic Methods for this compound
| Feature | Method 1: Triflic Anhydride | Method 2: Triflic Acid |
| Triflylating Agent | Trifluoromethanesulfonic anhydride (Tf₂O) | Trifluoromethanesulfonic acid (TfOH) |
| Co-reagent | Non-nucleophilic base (e.g., pyridine) | None (or dehydrating agent) |
| Byproduct | Triflate salt of the base | Water |
| Conditions | Typically -10°C to room temperature | Elevated temperatures may be needed |
| Key Advantage | High yield, irreversible | Atom economical |
| Key Disadvantage | Anhydride is expensive and moisture-sensitive | Reversible equilibrium, water removal needed |
Importance of Anhydrous Reaction Conditions in Synthesis Optimization
Furthermore, the product itself, this compound, is susceptible to hydrolysis, particularly under acidic or basic conditions, which would revert it to octanol and triflic acid. wikipedia.org Therefore, to ensure maximum yield and product purity, the reaction must be conducted under anhydrous (water-free) conditions. organic-chemistry.org This involves using dried solvents and glassware and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering. organic-chemistry.org
Generation and Utilization of Related Alkyl Trifluoromethanesulfonates
While the direct triflation of alcohols is standard, alternative routes from different feedstocks have been explored for the synthesis of alkyl triflates, particularly for smaller alkyl groups.
Pathways for Alkyl Trifluoromethanesulfonate Formation from Carbonate Feedstocks
A notable pathway for the synthesis of simple alkyl triflates, such as methyl and ethyl triflate, involves the use of dialkyl carbonates as the alkyl source. mdpi.com For instance, methyl triflate can be generated from the reaction of triflic anhydride with dimethyl carbonate, a process catalyzed by trace amounts of triflic acid. mdpi.com Another approach involves reacting triflic acid directly with a dialkyl carbonate, like dimethyl or diethyl carbonate, to produce the corresponding alkyl triflate. mdpi.com This method is advantageous as it utilizes inexpensive and non-toxic carbonates as the starting material, with carbon dioxide as a byproduct. mdpi.com
The reaction of triflic acid with dimethyl carbonate is shown below: 2 CF₃SO₃H + (CH₃O)₂CO → 2 CH₃OSO₂CF₃ + H₂O + CO₂
This method provides a convenient route to volatile, short-chain alkyl triflates which can be purified by distillation. mdpi.com
This compound as a Versatile Synthetic Intermediate
The utility of this compound in organic synthesis stems from the fact that the trifluoromethanesulfonate (triflate) anion is an exceptionally good leaving group. wikipedia.org Its stability is derived from the strong electron-withdrawing effect of the trifluoromethyl group and resonance stabilization, which delocalizes the negative charge across the three oxygen atoms. wikipedia.org
This property makes this compound a potent octylating agent in nucleophilic substitution reactions (S_N2). wikipedia.org When reacted with a wide variety of nucleophiles, the octyl group is readily transferred, and the triflate anion departs.
Nu⁻ + C₈H₁₇OSO₂CF₃ → Nu-C₈H₁₇ + [CF₃SO₃]⁻ (where Nu⁻ represents a nucleophile)
This reactivity is exploited in the formation of carbon-carbon and carbon-heteroatom bonds. For example, it is used in cross-coupling reactions, such as Suzuki and Heck reactions, where an alkyl group is transferred to a carbon atom. wikipedia.org The high reactivity of alkyl triflates like the octyl derivative necessitates their storage in conditions free from nucleophiles, including water, to prevent decomposition. wikipedia.org
Application in the Alkylation of Organic Bases for Ionic Liquid Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties make them valuable as solvents and catalysts. A primary route to synthesizing ILs is the direct alkylation of organic bases. While methods using alkyl halides are common, the use of alkyl triflates like this compound offers a pathway to high-purity triflate-based ionic liquids. nih.gov
The synthesis involves the reaction of this compound with various organic bases, such as heterocyclic compounds (e.g., substituted imidazoles, pyridines), amines, or phosphines. nih.gov This direct alkylation is an atom-economical process that can often be performed under solvent-free conditions, yielding the desired ionic liquid in nearly quantitative amounts. nih.gov For example, the alkylation of a 1-substituted imidazole (B134444) with an octylating agent would produce a 1-octyl-3-substituted-imidazolium cation, paired with the triflate anion. The properties of the resulting ionic liquid, such as viscosity and thermal stability, are influenced by the structure of both the cation and the anion, including the length of the alkyl chains like the octyl group. researchgate.netacs.org
A key advantage of this method over traditional metathesis routes is the avoidance of halide impurities, which can be detrimental to the IL's performance in electrochemical and catalytic applications. nih.govgoogle.com
Table 1: Examples of Cations for Ionic Liquid Synthesis via Alkylation This table is illustrative and shows potential cations that can be formed using an octylating agent like this compound.
| Cation Class | Base Precursor Example | Resulting Cation Structure |
| Imidazolium (B1220033) | 1-Methylimidazole | 1-Octyl-3-methylimidazolium |
| Pyridinium (B92312) | Pyridine | N-Octylpyridinium |
| Phosphonium | Trihexylphosphine | Trihexyl(octyl)phosphonium |
| Triazolium | 1-Methyl-1,2,4-triazole | 1-Octyl-4-methyl-1,2,4-triazolium |
Strategic Coupling Reactions in Glycoside Synthesis
In carbohydrate chemistry, the formation of glycosidic bonds is a fundamental yet challenging task, requiring precise stereochemical control. Glycosyl triflates, often generated in situ, are highly reactive intermediates that facilitate these coupling reactions. nih.gov The strategy involves activating a glycosyl donor (a sugar with a leaving group at the anomeric carbon) to form a transient glycosyl triflate, which then reacts with a glycosyl acceptor (typically an alcohol) to form the glycosidic linkage.
While this compound itself is not typically the direct glycosylating agent, its underlying chemistry is central to these syntheses in two main ways:
Formation of Glycosyl Triflates: Trifluoromethanesulfonic anhydride or other triflating agents are used to convert a glycosyl hemiacetal or thioglycoside into a highly reactive glycosyl triflate intermediate. This intermediate can then be coupled with an alcohol, such as 1-octanol, to yield an octyl glycoside. nih.govacs.org
Use of Octyl Glycoside Donors: An octyl glycoside can itself act as a glycosyl donor. For instance, research has detailed the synthesis of complex oligosaccharides like Octyl 2,6-dideoxy-2,6-difluoro-α-d-mannopyranosyl-(1→6)-α-d-mannopyranoside. acs.org In such multi-step syntheses, the octyl group serves as a protecting group or a handle for purification, while triflate-mediated activation occurs at other positions to build the carbohydrate chain. acs.org
The use of silver trifluoromethanesulfonate has also been studied as an effective catalyst for glycosylation, promoting the reaction under mild, neutral conditions and helping to suppress side reactions. nih.gov This highlights the broad utility of triflate-containing reagents in achieving selective and high-yielding glycoside synthesis. nih.govresearchgate.net
Preparation of Macrocyclic and Substituted Aromatic Systems (e.g., Paracyclophane-1,9-dienes)
Octyl groups are often introduced into complex aromatic systems to enhance their solubility in organic solvents, a crucial property for both characterization and application in materials science. rsc.org The synthesis of n-octyl substituted [2.2]paracyclophane-1,9-dienes provides a clear example of this strategy. rsc.orgresearchgate.net These compounds are precursors to soluble poly(p-phenylenevinylene)s (PPVs), which have applications in electronics.
The synthesis does not use this compound directly to attach the octyl chain. Instead, the octyl groups are incorporated early in the synthetic sequence, starting from a material like 1,4-bis(bromomethyl)-2,5-bis(octyl)benzene. researchgate.net This precursor is used to construct a dithia[3.3]paracyclophane. rsc.orgresearchgate.net
The critical role of a triflate compound comes at a later stage. A benzyne-induced Stevens rearrangement is used to convert the dithia[3.3]paracyclophane into the desired [2.2]paracyclophane-1,9-diene. This rearrangement is efficiently achieved using 2-(trimethylsilyl)phenyl trifluoromethanesulfonate as an in situ benzyne (B1209423) source. rsc.orgelsevierpure.com This method gives significantly higher yields than traditional benzyne sources and allows for the multi-gram scale preparation of the n-octyl substituted macrocycle. rsc.orgresearchgate.net The octyl chains make the final paracyclophane product a processable oil. researchgate.net
Methodological Aspects of Production and Scalability
The production of this compound, from laboratory bench to industrial scale, involves specific methodological considerations related to reaction conditions, purification, and the challenges inherent in scaling up chemical processes.
Optimization of Laboratory-Scale Synthesis
The synthesis of alkyl trifluoromethanesulfonates is well-established but requires careful handling due to the reactivity of the reagents and the instability of the product.
Classical Method: The most common laboratory method involves the reaction of 1-octanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine. google.com The base neutralizes the triflic acid byproduct. Optimization involves low-temperature conditions (e.g., -78°C to 0°C) to control the highly exothermic reaction and minimize side reactions. A significant drawback is the post-treatment, which often requires aqueous washing to remove the pyridinium salt byproduct, a process during which the reactive octyl triflate product can hydrolyze. google.com
Improved Method: A more recent, milder method involves the reaction of trifluoromethanesulfonic anhydride with an orthoester, such as triethyl orthoformate, to generate the triflate. google.com This approach can be adapted for octyl triflate synthesis. A key advantage is that the byproducts are low-boiling esters, which can be easily removed by distillation, avoiding a cumbersome and potentially product-degrading aqueous workup. google.com This method proceeds under very mild conditions and is suitable for producing unstable triflates. google.com
Table 2: Comparison of Laboratory Synthesis Methods for Alkyl Triflates
| Feature | Alcohol/Anhydride/Base Method | Orthoester/Anhydride Method |
| Primary Reagents | Alcohol, Triflic Anhydride, Pyridine | Orthoester, Triflic Anhydride |
| Reaction Conditions | Low temperature required (-78 to 0°C) | Mild conditions (can run at -40°C to RT) google.com |
| Byproducts | Pyridinium triflate salt | Low-boiling esters |
| Purification | Aqueous workup/extraction required google.com | Simple distillation often sufficient google.com |
| Key Advantage | Widely established | Avoids aqueous workup, high purity google.com |
| Key Disadvantage | Cumbersome purification, product loss google.com | Less commonly cited for specific long-chain alcohols |
Principles and Challenges in Scale-Up Production
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several significant challenges. worldpharmatoday.comijsat.org
Process Consistency and Control: Ensuring that the reaction remains consistent at a larger scale is paramount. Heat transfer becomes a major issue; the highly exothermic reaction of triflic anhydride requires efficient reactor cooling systems to prevent runaway reactions and maintain product quality. worldpharmatoday.com
Cost and Supply Chain: Trifluoromethanesulfonic anhydride is an expensive reagent. At scale, cost-effectiveness becomes a critical driver. worldpharmatoday.com A stable and reliable supply chain for high-purity raw materials must be established. pharmtech.com
Product Instability and Purification: Octyl triflate is sensitive to moisture and nucleophiles. youtube.com Large-scale purification cannot easily rely on standard aqueous extraction or silica (B1680970) gel chromatography. Advanced techniques like high-vacuum distillation would be necessary, adding complexity and cost to the process.
Safety and Handling: Triflic anhydride and triflic acid are highly corrosive and hazardous. Handling these materials at scale requires specialized equipment, stringent safety protocols, and trained personnel to manage risks.
Overcoming these challenges requires a Quality by Design (QbD) approach, where the process is thoroughly understood and critical parameters are monitored to ensure reproducibility and safety. worldpharmatoday.com
Custom Synthesis and Specialized Production Techniques
Given its reactive nature and specialized applications, this compound is often produced via custom synthesis by specialized chemical manufacturers. strem.com These companies offer the expertise and infrastructure to handle hazardous reagents and sensitive products.
For specialized production, continuous flow chemistry offers a compelling alternative to traditional batch processing. google.com
Enhanced Safety: In a flow reactor, only small quantities of the reactants are mixed at any given time, significantly mitigating the risks associated with the large-scale handling of highly exothermic reactions.
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and potentially better yields.
Integration and Purity: A flow process could potentially integrate the reaction and initial purification steps, for example, by directly feeding the reactor output into a distillation or liquid-liquid separation unit, minimizing handling of the unstable intermediate. A patent for triflate synthesis notes that the lack of solid byproducts in the orthoester method makes it suitable for continuous flow reactors. google.com
Such advanced manufacturing techniques are key to producing this compound efficiently and safely for its specialized applications. strem.com
Reactivity Profiles and Mechanistic Investigations of Octyl Trifluoromethanesulfonate Transformations
Nucleophilic Substitution Reactivity
Elucidation of SN2 Displacement Mechanisms by Various Nucleophiles
Octyl trifluoromethanesulfonate (B1224126), as a primary alkyl triflate, readily undergoes nucleophilic substitution reactions primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the triflate leaving group departs. libretexts.orgyoutube.com The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group. libretexts.orgmasterorganicchemistry.com This trajectory is favored as it minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) of the carbon-leaving group bond. A key characteristic of the SN2 reaction is the inversion of stereochemistry at the carbon center, often referred to as Walden inversion. masterorganicchemistry.com
The rate of the SN2 reaction is second-order, meaning it is dependent on the concentrations of both the octyl trifluoromethanesulfonate and the nucleophile. youtube.compitt.eduyoutube.com The general reactivity order for substrates in SN2 reactions is methyl > primary > secondary, with tertiary substrates being generally unreactive due to steric hindrance. pitt.edulibretexts.org As a primary alkyl triflate, this compound is a highly suitable substrate for SN2 reactions.
The nature of the nucleophile significantly influences the reaction rate. Stronger nucleophiles lead to faster SN2 reactions. Nucleophilicity is influenced by factors such as charge, basicity, polarizability, and the solvent. Generally, anionic nucleophiles (e.g., I⁻, CN⁻) are stronger than their neutral counterparts (e.g., H₂O).
While the triflate anion itself is a very weak nucleophile, there are instances where it can act as a nucleophile, particularly in the absence of stronger nucleophiles or under specific reaction conditions. nih.gov However, in the context of typical SN2 reactions with this compound, the incoming species is a much stronger nucleophile, leading to the displacement of the triflate group. nih.gov The reaction of this compound with various nucleophiles, such as azides, has been studied to assess its reactivity. For instance, in a study comparing various leaving groups on a neopentyl skeleton, the triflate derivative exhibited the highest reaction rate with sodium azide, underscoring its high reactivity in SN2 displacements. acs.orgacs.org
Role of the Triflate Group as a High-Efficiency Leaving Group
The trifluoromethanesulfonate (triflate) group is an exceptionally effective leaving group, a key factor contributing to the high reactivity of this compound in nucleophilic substitution reactions. ontosight.aiwikipedia.orgpearson.com A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. pearson.comsmartstartinstitute.com The exceptional stability of the triflate anion (CF₃SO₃⁻) is the primary reason for its excellent leaving group ability. wikipedia.org
The stability of the triflate anion is attributed to two main factors:
Resonance Stabilization: The negative charge on the triflate anion is delocalized over the three oxygen atoms through resonance. This spreading of the charge makes the anion more stable. wikipedia.org
Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, which is transmitted through the sulfur atom. This effect further delocalizes and stabilizes the negative charge on the oxygen atoms. ontosight.aiwikipedia.orgpearson.com
The triflate group is the conjugate base of trifluoromethanesulfonic acid (triflic acid), which is a superacid. wikipedia.org A fundamental principle in organic chemistry states that the weaker the base, the better the leaving group. smartstartinstitute.com Since triflic acid is an extremely strong acid, its conjugate base, the triflate anion, is exceptionally weak and therefore a superior leaving group. wikipedia.org
In comparison to other common leaving groups, the triflate anion is considered one of the best. smartstartinstitute.com Its leaving group ability surpasses that of other sulfonate esters like tosylate and mesylate, as well as halides such as iodide, bromide, and chloride. smartstartinstitute.com The high reactivity of alkyl triflates, including this compound, in SN2 reactions necessitates their storage in nucleophile-free conditions to prevent decomposition. wikipedia.orgreddit.com
The following table provides a qualitative comparison of the leaving group ability of the triflate group relative to other common leaving groups.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| Triflate (OTf) | Triflic Acid | ~ -14 | Excellent |
| Iodide (I) | Hydroiodic Acid | ~ -10 | Very Good |
| Bromide (Br) | Hydrobromic Acid | ~ -9 | Good |
| Tosylate (OTs) | p-Toluenesulfonic Acid | ~ -2.8 | Good |
| Chloride (Cl) | Hydrochloric Acid | ~ -7 | Moderate |
| Fluoride (B91410) (F) | Hydrofluoric Acid | ~ 3.2 | Poor |
Note: pKa values are approximate and can vary depending on the solvent.
Transition Metal-Mediated and Catalyzed Reactions
Participation in Cross-Coupling Reactions (e.g., Suzuki and Heck Protocols)
This compound, as an alkyl triflate, can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. usda.gov Although aryl and vinyl triflates are more commonly employed in these reactions, alkyl triflates can also be effective substrates under appropriate conditions. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate. youtube.com While aryl and vinyl triflates are standard electrophiles in Suzuki reactions, the use of alkyl triflates like this compound is also possible, providing a pathway to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. libretexts.orgyoutube.comnih.gov The reaction generally requires a palladium catalyst, a base, and a suitable ligand. youtube.comnih.gov The triflate group's excellent leaving group ability facilitates the initial oxidative addition step to the palladium(0) catalyst. nsf.gov Ligand-free conditions have also been developed for the Suzuki coupling of aryl triflates, highlighting the versatility of these substrates. nih.gov
Heck Reaction: The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, aryl and vinyl triflates are more common substrates. wikipedia.orgyoutube.com However, the use of alkyl derivatives is also an area of interest. The general mechanism involves the oxidative addition of the triflate to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com The triflate group is a highly effective leaving group for this transformation. wikipedia.orgwikipedia.org
The participation of this compound in these reactions allows for the introduction of an octyl group into a variety of organic molecules, expanding its synthetic utility beyond simple nucleophilic substitution.
Oxidative Addition Processes to Organometallic Complexes (e.g., Palladium-BINAP Systems)
Oxidative addition is a fundamental step in many transition metal-catalyzed reactions, including cross-coupling. acs.orgberkeley.edu This process involves the insertion of a low-valent metal center into a covalent bond, leading to an increase in the oxidation state and coordination number of the metal. This compound can undergo oxidative addition to organometallic complexes, particularly those of palladium. acs.orgberkeley.edu
In the context of palladium-catalyzed reactions, the oxidative addition of an alkyl triflate to a palladium(0) complex, often stabilized by ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a key initiating step. acs.orgberkeley.edu The general process can be represented as:
Pd(0)L₂ + R-OTf → [R-Pd(II)(L)₂(OTf)]
Here, the palladium(0) complex, for example, Pd(BINAP)₂, reacts with the alkyl triflate (R-OTf) to form a palladium(II) species. The triflate anion can either remain coordinated to the palladium center or exist as a counter-ion in the resulting complex. acs.orgberkeley.edunih.gov The lability of the triflate ligand is a significant feature in these systems. nih.gov
The oxidative addition of aryl triflates to Pd(BINAP)₂ has been studied in detail, and these studies provide insights that can be extended to alkyl triflates. acs.orgberkeley.edu The reaction often proceeds through a dissociative mechanism where one of the phosphine (B1218219) ligands dissociates from the palladium center to create a more reactive, coordinatively unsaturated species that then undergoes oxidative addition. acs.orgberkeley.edu
Kinetic studies of the oxidative addition of electrophiles to palladium(0) complexes provide crucial information about the reaction mechanism. acs.orgberkeley.edunih.govacs.org For the oxidative addition of aryl triflates to Pd(BINAP)₂, kinetic analyses have revealed a complex dependence on the concentrations of the reactants and the ligand. acs.orgberkeley.edu
At low concentrations of the aryl triflate, the reaction rate is often found to be first-order in the palladium complex and first-order in the aryl triflate, but inverse first-order in the concentration of the free BINAP ligand. acs.orgberkeley.edu This inverse dependence on the ligand concentration supports a mechanism where the dissociation of a BINAP ligand from the Pd(BINAP)₂ complex is a key step prior to the oxidative addition. The rate-determining step under these conditions is the reaction of the resulting 14-electron species, Pd(BINAP), with the aryl triflate.
The proposed mechanism is as follows:
Ligand Dissociation (pre-equilibrium): Pd(BINAP)₂ ⇌ Pd(BINAP) + BINAP
Oxidative Addition (rate-determining): Pd(BINAP) + Ar-OTf → [(BINAP)Pd(Ar)(OTf)]
At high concentrations of the aryl triflate, the reaction can become zero-order with respect to the triflate concentration. acs.orgberkeley.edu In this scenario, the rate of the reaction is limited by the rate of dissociation of the BINAP ligand from the Pd(BINAP)₂ complex.
While these detailed kinetic studies have been performed on aryl triflates, the general principles are applicable to the oxidative addition of this compound. The electronic and steric properties of the octyl group compared to an aryl group would influence the rate of the oxidative addition step. Generally, oxidative addition of alkyl halides or triflates to palladium(0) is a feasible process, forming the basis for their participation in cross-coupling reactions. acs.org
The following table summarizes the kinetic observations for the oxidative addition of phenyl triflate to Pd(BINAP)₂.
| Reactant Concentration | Order in Pd(BINAP)₂ | Order in Phenyl Triflate | Order in BINAP | Rate-Determining Step |
| Low [PhOTf] | 1 | 1 | -1 | Oxidative addition to Pd(BINAP) |
| High [PhOTf] | 1 | 0 | -1 | Dissociation of BINAP from Pd(BINAP)₂ |
Data derived from studies on aryl triflates. acs.orgberkeley.edu
Influence of Ligand Concentration on Reaction Kinetics
In palladium-catalyzed reactions, such as cross-coupling, the concentration and nature of ligands play a critical role in the reaction kinetics. While specific studies focusing solely on this compound are not prevalent, the general principles observed for aryl and vinyl triflates can be extrapolated. For the oxidative addition of aryl triflates to a Pd(0) complex, the presence of certain ligands and their concentrations significantly affects the reaction rate. For instance, the addition of chloride ions, which can act as ligands, has been shown to accelerate the rate of oxidative addition. uwindsor.ca This acceleration is attributed to the formation of more reactive anionic palladium complexes, such as [Pd⁰(PPh₃)₂Cl]⁻. uwindsor.ca
Structural Characterization of Formed Cationic Aryl Palladium(II) Complexes
The oxidative addition of triflates, such as aryl or potentially alkyl triflates, to Pd(0) centers leads to the formation of cationic palladium(II) complexes. uwindsor.ca These species are key intermediates in many catalytic cycles. Their characterization under reaction conditions is essential for mechanistic understanding. Techniques like conductivity measurements provide strong evidence for the formation of these ionic complexes. uwindsor.ca
More detailed structural information is obtained through various spectroscopic and analytical methods. Mass spectrometry, particularly FAB and electrospray techniques, can identify the mass-to-charge ratio of the cationic [ArPd(L)₂]⁺ fragment, confirming its formation. uwindsor.ca ³¹P NMR spectroscopy is another powerful tool used to characterize these complexes in solution, providing insights into the electronic environment of the phosphorus ligands coordinated to the palladium center. uwindsor.ca
For more stable complexes, single-crystal X-ray diffraction provides definitive structural data. researchgate.net These studies reveal the coordination geometry around the Pd(II) center, which is typically a distorted square planar arrangement. researchgate.net They can also show stabilizing interactions, such as those between the palladium atom and parts of the ligand structure, which influence the complex's stability and reactivity. researchgate.net
| Technique | Information Gained | Example Application |
| Conductivity Measurements | Detection and kinetic analysis of ionic complex formation. uwindsor.ca | Monitoring the rate of oxidative addition of aryl triflates to Pd(0). uwindsor.ca |
| Mass Spectrometry (FAB, ESI) | Identification of cationic palladium species, e.g., [ArPd(L)₂]⁺. uwindsor.ca | Confirmation of the cationic complex structure in solution. uwindsor.ca |
| ³¹P NMR Spectroscopy | Characterization of the ligand environment around the palladium center. uwindsor.ca | Analysis of [ArPd(PPh₃)₂]⁺ complexes in DMF solution. uwindsor.ca |
| X-ray Diffraction | Precise determination of molecular structure and coordination geometry. researchgate.net | Revealing a distorted square planar geometry in cationic Pd(II) complexes. researchgate.net |
Catalytic Dehydration Reactions Facilitated by Transition Metal Centers
Transition metal triflates, such as those of iron (Fe(OTf)₃) and hafnium (Hf(OTf)₄), have been identified as highly efficient and robust catalysts for the dehydration of alcohols to form olefins. nih.govrsc.org These reactions proceed under solvent-free conditions and demonstrate the effective use of triflate-based catalysts in converting oxygen-rich substrates into valuable unsaturated hydrocarbons. nih.govrsc.org A notable application is the conversion of an over 2400-fold excess of 2-octanol (B43104) to octenes in high isolated yields, highlighting the catalyst's robustness. nih.govrsc.org The process is significant for its potential to upgrade biomass-derived compounds, such as monoterpene alcohols and sugar alcohols, into useful chemical building blocks. nih.govrsc.org
| Substrate | Catalyst | Product | Yield | Conditions |
| 2-Octanol | Fe(OTf)₃ / Hf(OTf)₄ | Octenes | High | Solvent-free |
| Octyl Acetate (B1210297) | Fe(OTf)₃ / Hf(OTf)₄ | Octenes | 29% (after 24h) | 180 °C |
Conversion of Oxygenated Substrates (Alcohols, Ethers, Esters) to Olefin Products
An efficient method utilizing transition metal triflates facilitates the conversion of various oxygenated compounds, including alcohols, ethers, and esters, into their corresponding olefins. nih.govrsc.org This approach is particularly relevant for transforming biomass-derived feedstocks into valuable products. nih.gov For instance, substrates like octyl acetate can be successfully converted to octenes, demonstrating the versatility of these catalysts. nih.gov The reaction proceeds through the cleavage of C-O bonds, driven by the catalytic action of the metal triflate under solvent-free conditions. nih.govrsc.org
Mechanistic Understanding of C-O Bond Cleavage Events
The conversion of oxygenated substrates to olefins via metal triflate catalysis fundamentally relies on the cleavage of carbon-oxygen (C-O) bonds. nih.govrsc.org The proposed mechanism for alcohol dehydration involves the formation of a carbocation intermediate. nih.gov In the case of 2-octanol dehydration, the formation of various octene isomers suggests that once the initial carbocation is formed, it can undergo rearrangements, such as charge migration, before the final elimination step that produces the alkene. nih.gov This carbocation pathway is consistent with observations that the addition of water to the reaction mixture can suppress side reactions like oligomerization by solvating the catalyst and limiting its interaction with the newly formed alkenes. nih.gov In other systems, C-O bond cleavage can be influenced by factors such as ring strain in cyclic ethers or the specific nature of the catalyst and substrate. mdpi.com
Impact of Metal Oxophilicity and Lewis Acidity on Catalytic Activity
The catalytic activity in these transformations is directly determined by the properties of the transition metal center, specifically its oxophilicity and Lewis acidity. nih.govrsc.org Metal triflates are effective due to their strong Lewis acidic character. researchgate.net A highly Lewis acidic metal center can coordinate strongly to the oxygen atom of the substrate (alcohol, ether, or ester), weakening the C-O bond and facilitating its cleavage. nih.gov The oxophilicity, or the affinity of the metal for oxygen, also plays a crucial role. A more oxophilic metal will more readily interact with the oxygen-containing functional group, promoting the initial step of the catalytic cycle. nih.govrsc.org The strength of the Lewis acid has been shown to correlate with reaction rates in related oxygen-atom transfer reactions. nih.gov
Stereochemical and Regiochemical Outcomes Influenced by Substrate Functionality
The structure of the substrate and the position of the oxygen-containing functionality significantly influence the distribution of olefin isomers formed. nih.govrsc.org During the dehydration of 2-octanol, for example, a mixture of octene isomers is produced. The formation of these different isomers is attributed to the migration of the positive charge within the carbocation intermediate that forms after the C-O bond is cleaved. nih.gov Studies on the isomerization of 1-octene (B94956) in the presence of the Hf(OTf)₄ catalyst confirmed that isomer formation occurs through this carbocation migration rather than subsequent alkene hydration and dehydration steps. nih.gov This indicates that the initial structure of the alcohol directly dictates the initial carbocation, but subsequent rearrangements determine the final regiochemical outcome of the olefin products. nih.gov
Electrophilic Activation and Associated Reactivity
The Role of the Triflate Group in Enhancing Electrophilic Character
The trifluoromethanesulfonate (triflate or OTf) group is a derivative of triflic acid, a superacid, making it an exceptionally good leaving group in nucleophilic substitution reactions. wikipedia.orgyoutube.com Its potent electron-withdrawing nature significantly enhances the electrophilic character of the carbon atom to which it is attached. This increased reactivity makes this compound susceptible to attack by a wide range of nucleophiles. ontosight.ai
The stability of the resulting triflate anion is a key factor in its effectiveness as a leaving group. This stability arises from two primary factors:
Resonance Stabilization : The negative charge is delocalized across the three oxygen atoms and the sulfur atom. youtube.com
Inductive Effect : The three fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect through the sulfur atom, further stabilizing the negative charge. wikipedia.orgpearson.com
This inherent stability means that the triflate anion is a very weak base, and consequently, its conjugate acid (triflic acid) is extremely strong. The combination of these electronic effects makes the C-O bond in this compound highly polarized and prone to cleavage, rendering the octyl group highly electrophilic and ready to react with nucleophiles.
Studies on Intermolecular and Intramolecular Interactions Governing Chemical Transformations
The chemical transformations of this compound are governed by a complex interplay of intermolecular and intramolecular interactions. Research has shown that even seemingly non-coordinating solvents can influence reaction pathways. For instance, in the reaction of propyl iodide with silver triflate, the solvent was found to affect the degree of rearrangement, suggesting that solvation of the silver ion can alter its electrophilicity and the nucleophilicity of the triflate anion. nih.gov
Recent studies have highlighted previously unrecognized attractive interactions between fluorine-containing motifs, like the triflate group, and heteroatoms such as oxygen and nitrogen. nih.gov It has been observed that in certain molecular conformations, an attractive interaction can exist between the trifluoromethyl group and a ring oxygen, which is counterintuitive to expected electrostatic repulsions. nih.gov This suggests that the lone pairs on the fluorine atoms can act as electron donors, leading to charge transfer and complex formation. nih.gov Such interactions can play a significant role in the binding of molecules and influence the course of chemical reactions.
In the context of ionic liquids, where this compound derivatives are utilized, intermolecular forces are crucial. In binary mixtures of ethylimidazolium triflate and ethylene (B1197577) glycol, a complex hydrogen-bonded network is formed involving the cation, the ethylene glycol, and the triflate anion. researchgate.net These interactions directly impact the physical properties and reactivity of the system. researchgate.net
Comparative Reactivity Studies with Other Trifluoromethanesulfonate Reagents
Comparative studies are essential for understanding the unique reactivity of this compound. For instance, the acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate, highlighting the superior leaving group ability of the triflate group. researchgate.net This enhanced reactivity is attributed to the greater stabilization of the triflate anion compared to the tosylate anion. pearson.com
The reactivity of triflate reagents can also be compared based on the electrophile they are attached to. For example, while alkyl triflates are highly reactive towards SN2 reactions, other triflate-containing reagents exhibit different reactivity profiles. wikipedia.org A study comparing a novel trifluoromethylating reagent, [(bpy)Cu(O₂CCF₂SO₂F)₂], with a previously established one, Cu(O₂CCF₂SO₂F)₂, demonstrated that the new reagent exhibited superior reactivity and yield in the trifluoromethylation of various halogenated hydrocarbons. nih.gov
Furthermore, the choice of the triflating agent itself can influence the outcome of a reaction. Triflic anhydride (B1165640) is a powerful reagent for introducing the triflyl group and is known to convert ketones to enol triflates and phenols to triflic esters. wikipedia.org The reactivity of such reagents underscores the versatility of the triflate group in organic synthesis.
| Reagent | Substrate | Reaction Type | Relative Reactivity/Yield | Reference |
| Ethyl trifluoromethanesulfonate | Acetic Acid | Acetolysis | ~30,000 times faster than ethyl tosylate | researchgate.net |
| [(bpy)Cu(O₂CCF₂SO₂F)₂] | Halogenated Hydrocarbons | Trifluoromethylation | Superior reactivity and yield compared to Cu(O₂CCF₂SO₂F)₂ | nih.gov |
| Triflic Anhydride | Ketones/Phenols | Triflation | Highly reactive | wikipedia.org |
General Mechanistic Studies of Reactions Involving this compound
Due to the high reactivity of alkyl triflates like this compound, mechanistic studies often focus on the nature of the transition state and the influence of reaction conditions. The solvolysis of ethyl trifluoromethanesulfonate in various alcohols and their mixtures with benzene (B151609) or acetone (B3395972) has been investigated to probe the reaction mechanism. The kinetic data, including activation parameters (ΔH≠ and ΔS≠), suggest that the alcoholysis of the ester predominantly follows an SN2-type mechanism. researchgate.net This implies that the transition state is less polar than the ground state.
Further evidence for the SN2 character of reactions involving alkyl triflates comes from studies on isotope effects. The acetolysis and formolysis of ethyl triflate show little evidence of carbocation formation, indicating a high degree of nucleophilic solvent participation. researchgate.net
In more complex systems, the mechanism can involve multiple steps. For instance, in glycosylation reactions using thioglycosides, a combination of reagents including iron(III) triflate can be used for activation. mdpi.com The proposed mechanism involves the cooperative action of the reagents to facilitate the departure of the thioglycoside and subsequent attack by the acceptor alcohol.
Recent advancements in photoredox catalysis have opened up new mechanistic pathways. For example, a photoredox-catalyzed radical addition/SO₂ incorporation/polar cyclization cascade has been developed to synthesize multifluoromethylated γ-sultines. researchgate.net While not directly involving this compound, these studies on related sulfur-containing compounds provide insights into the potential for novel, mechanistically complex transformations.
| Study Type | Reagent System | Key Mechanistic Finding | Reference |
| Solvolysis Kinetics | Ethyl trifluoromethanesulfonate in alcohols | Predominantly SN2-type mechanism | researchgate.net |
| Isotope Effects | Ethyl trifluoromethanesulfonate in acetic and formic acid | Little carbocation character, significant nucleophilic solvent participation | researchgate.net |
| Cooperative Catalysis | Thioglycosides with I₂ and Fe(OTf)₃ | Cooperative activation for glycosylation | mdpi.com |
Versatility as a Reagent for Diverse Organic Compound Construction
The primary role of this compound in organic synthesis is as a potent octylating agent. The triflate anion (OTf) is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This inherent stability facilitates its departure during nucleophilic substitution reactions, making alkyl triflates like the octyl variant significantly more reactive than corresponding alkyl halides or tosylates. researchgate.netwikimedia.org
This heightened reactivity allows for the efficient formation of new bonds even with weak nucleophiles under mild conditions. The compound serves as a powerful electrophile, readily transferring its octyl group to a wide array of nucleophilic substrates. This reactivity is fundamental to the construction of diverse molecular frameworks, enabling the introduction of an eight-carbon chain into various target structures. wiley-vch.de For instance, its reaction with alcohols or phenoxides yields ethers, while reactions with amines provide secondary or tertiary amines, and reactions with thiolates produce thioethers.
Roles as a Catalyst and Catalyst Precursor in Organic Transformations
While this compound is not typically a catalyst in its own right, it serves as a critical precursor for generating catalytically active species. Its high reactivity is harnessed to synthesize more complex molecules that then perform catalytic roles. researchgate.netnih.gov
Facilitation of Lewis Acid Catalyzed Processes (e.g., Water-Tolerant Trifloaluminate Systems)
A significant application of this compound is in the synthesis of precursors for advanced Lewis acid systems, such as trifloaluminate ionic liquids. These ionic liquids are known for their utility as water-tolerant Lewis acid catalysts in reactions like cycloadditions. The synthesis of these catalysts often begins with the preparation of 1-alkyl-3-methylimidazolium triflates. This compound is an ideal reagent for this, reacting with substituted imidazoles to produce 1-octyl-imidazolium triflate derivatives. rsc.org These resulting ionic liquid precursors can then be combined with aluminum triflate to generate the desired trifloaluminate catalytic systems. rsc.org
Table 1: Synthesis of an Imidazolium (B1220033) Triflate Precursor using this compound
| Reactant | Reagent | Product | Application of Product |
|---|
This table illustrates the role of this compound in preparing precursors for advanced catalytic systems.
Substrate Activation in Friedel-Crafts Acylation and Alkylation Reactions
In the realm of Friedel-Crafts reactions, traditional Lewis acids like aluminum chloride often fail with substrates containing basic functional groups such as amines and phenols. Alkyl triflates provide a powerful alternative for Friedel-Crafts alkylation. stackexchange.com this compound can function as a highly potent electrophile, capable of alkylating aromatic rings without the need for a strong Lewis acid catalyst. escholarship.org Its exceptional leaving group ability means it can generate a highly electrophilic octyl species (or a transition state with significant carbocationic character) that readily reacts with electron-rich arenes. This bypasses the limitations of conventional Friedel-Crafts chemistry and enables the direct C-H alkylation of sensitive aromatic compounds. escholarship.orgulb.ac.be
Catalytic Contributions to Cycloaddition and Other Complex Rearrangements
Alkyl triflates like this compound can initiate powerful chemical transformations that lead to complex molecular architectures. By alkylating a heteroatom within a molecule, they can generate a cationic intermediate that subsequently undergoes cycloaddition or rearrangement. researchgate.netwikimedia.org For example, alkyl triflates can react with nitriles or isothiocyanates to form electrophilic intermediates that are then trapped by alkynes to construct heterocyclic rings. researchgate.net While direct catalysis by this compound is not the mechanism, its role as an initiator is crucial.
Furthermore, the triflate anion itself can participate as a nucleophile in certain catalytic cycles. In some silyl (B83357) triflate-catalyzed cycloadditions, the triflate anion has been shown to be involved in the reaction mechanism, opening an epoxide ring to facilitate the formation of the cycloadduct. nih.gov This demonstrates the multifaceted role that species derived from this compound can play in complex transformations.
Strategic Implementations in Specific Synthetic Targets
The predictable and high reactivity of this compound makes it a strategic choice for introducing an octyl moiety in multi-step syntheses, particularly where mild conditions are required or when dealing with unreactive nucleophiles.
Directed Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, and this compound is a premier reagent for this purpose due to its powerful electrophilicity. researchgate.net
Formation of Carbon-Heteroatom Bonds: this compound reacts efficiently with a wide range of heteroatom nucleophiles. This includes the O-alkylation of alcohols and C-alkylation of phenols, N-alkylation of amines and amides, and S-alkylation of thiols. researchgate.netwiley-vch.de A notable example is its use in carbohydrate chemistry, where it can be coupled with sodium salts of complex sugar molecules to form glycosides, attaching the octyl chain via an oxygen atom. researchgate.net
Formation of Carbon-Carbon Bonds: For the formation of C-C bonds, this compound can be reacted with various carbon-based nucleophiles. These include organometallic reagents (like organolithium or Grignard reagents) and enolates. unl.educore.ac.uk The hardness of the triflate electrophile can influence the site of alkylation in ambident nucleophiles like enolates, sometimes favoring O-alkylation over C-alkylation. wiley-vch.de However, its high reactivity makes it valuable for creating C-C bonds where less reactive electrophiles like alkyl iodides might fail. nih.gov
Table 2: Representative Bond-Forming Reactions with this compound
| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class |
|---|---|---|---|
| Oxygen | 2-Octanol | C-O | Ether |
| Oxygen | Sodium salt of a rhamnopyranose | C-O | Glycoside |
| Nitrogen | Imidazole (B134444) derivative | C-N | Imidazolium salt |
| Carbon | Organolithium reagent | C-C | Alkane |
This table summarizes the versatility of this compound in forming bonds with different types of nucleophiles.
Synthesis of Bioactive and Complex Nitrogen-Containing Molecules (e.g., N-octylaniline derivatives)
The synthesis of N-alkylated aromatic amines is a fundamental transformation in organic chemistry, with the resulting products serving as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. This compound serves as a potent octylating agent in these reactions. For instance, in the synthesis of N-octylaniline derivatives, the triflate group of this compound acts as an excellent leaving group, facilitating the nucleophilic attack by the nitrogen atom of aniline (B41778) or its derivatives. This reaction typically proceeds under mild conditions with high efficiency, affording the desired N-octylated products. The ability to introduce an octyl group onto an aromatic amine core is significant for modifying the lipophilicity and, consequently, the biological activity of the parent molecule.
A representative reaction involves the treatment of aniline with this compound in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct. The choice of solvent and reaction temperature can be optimized to maximize the yield and minimize side reactions. This methodology provides a direct and reliable route to a variety of N-octylaniline derivatives, which are valuable precursors for more complex molecular targets.
Advanced Functionalization of Chemically Intricate Molecules
The late-stage functionalization of complex molecules, such as natural products or drug candidates, is a powerful strategy for rapidly generating analogues with potentially improved properties. nih.gov this compound can be employed in such strategies to introduce an octyl group into a molecule at a late stage of the synthesis. This is particularly useful when the introduction of an octyl chain at an earlier stage might interfere with other planned chemical transformations.
The high reactivity of this compound allows for the alkylation of a wide range of nucleophiles, including alcohols, phenols, and carbanions, within a complex molecular framework. The mild reaction conditions often required for triflate chemistry are advantageous for preserving sensitive functional groups present in the substrate. This approach enables the exploration of structure-activity relationships by systematically modifying a lead compound with an octyl moiety, a common substructure in bioactive molecules that can enhance membrane permeability and target engagement.
Enabling Fluorination and Trifluoromethoxylation Chemistries via Related Reagents
While this compound itself is not a direct fluorinating or trifluoromethoxylating agent, the underlying triflate chemistry is intrinsically linked to the development of reagents for these important transformations. The trifluoromethanesulfonyl group (CF3SO2-), the core of the triflate functionality, is a key component in various reagents used for introducing fluorine, trifluoromethyl (CF3), and trifluoromethoxy (OCF3) groups into organic molecules. beilstein-journals.orgnih.govsioc.ac.cn
For instance, the development of electrophilic trifluoromethylating reagents often involves the use of triflic anhydride (Tf2O) or related triflate-containing precursors. beilstein-journals.org Similarly, reagents for trifluoromethoxylation can be generated from triflate-derived starting materials. mdpi.com The understanding of the reactivity and stability of triflate esters like this compound has contributed to the rational design of these specialized fluorinating and trifluoromethoxylating reagents, which are now indispensable tools in medicinal and agricultural chemistry. nih.govmdpi.com The trifluoromethyl group, in particular, is a highly sought-after substituent due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. beilstein-journals.org
| Reagent Family | Related Transformation | Significance |
| Triflate Esters | Alkylation | Introduction of alkyl chains to modify molecular properties. |
| Triflic Anhydride Derivatives | Electrophilic Trifluoromethylation | Incorporation of the CF3 group to enhance bioactivity. |
| Triflate-derived Reagents | Nucleophilic Trifluoromethoxylation | Introduction of the OCF3 group for improved metabolic stability. |
Development of Novel Synthetic Methodologies
The unique properties of triflates, including their exceptional leaving group ability, have spurred the development of new and innovative synthetic methods.
Utility in Self-Assembly Condensation Processes
Recent research has explored the role of molecular interactions in guiding the self-assembly and condensation of macromolecules. rsc.orgaps.org While not directly a primary driver, the principles of reactivity and intermolecular forces inherent in reactions involving compounds like this compound can inform the design of systems where specific chemical reactions trigger or influence self-assembly processes. The formation of ionic byproducts, such as triflate anions, can alter the solution environment and promote the condensation of charged polymers or aggregates. rsc.org This area of research connects covalent bond-forming reactions with the non-covalent interactions that govern supramolecular chemistry.
Activation of Quinone Methides for Conjugate Addition Reactions
Quinone methides (QMs) are versatile intermediates in organic synthesis, known for their reactivity in Michael addition reactions. nih.gov The activation of QMs is crucial for controlling their reactivity and achieving selective transformations. Triflic anhydride (Tf2O), a related and more reactive triflating agent than this compound, has been shown to activate p-quinone methides towards conjugate addition reactions. nih.gov This activation proceeds through the formation of a highly electrophilic intermediate, which then readily undergoes attack by a nucleophile. nih.govrsc.orgnih.gov While this compound itself might not be the typical reagent for this purpose due to its lower reactivity compared to Tf2O, the principle of using a potent electrophilic activator derived from triflic acid is a key concept in this area of methodology development.
| Activating Agent | Substrate | Reaction Type | Product |
| Trifluoromethanesulfonic Anhydride (Tf2O) | p-Quinone Methides | 1,6-Michael Addition | Carboxylic Acids |
| Trifluoromethanesulfonic Anhydride (Tf2O) | Pyridine-derived p-Quinone Methides | Conjugate Addition | δ and γ Lactones |
Participation in Electrochemical Reductive Coupling Strategies (e.g., via alkyl bistriflimides)
A significant advancement in synthetic methodology involves the electrochemical reductive coupling of alkyl electrophiles. nih.govkaist.ac.krnih.govrsc.org In this context, alkyl bistriflimides, which are conceptually related to alkyl triflates, have emerged as highly effective coupling partners. nih.govkaist.ac.krnih.govresearchgate.net These reagents are prepared from alkyl amines and serve as precursors to alkyl radicals under electrochemical conditions. nih.gov The subsequent coupling of these radicals with other electrophiles, such as aryl or alkyl halides, allows for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds. nih.govnih.govresearchgate.net This nickel-electrocatalytic deaminative cross-coupling platform offers a powerful and versatile method for constructing complex carbon skeletons under mild conditions. nih.govnih.govresearchgate.net The success of this strategy highlights the value of the triflimide group, a close relative of the triflate group, as an excellent leaving group in radical-based transformations.
| Coupling Partners | Catalysis | Bond Formed |
| Alkyl Bistriflimides and Alkyl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp³) |
| Alkyl Bistriflimides and Aryl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp²) |
| Alkyl Bistriflimides and Alkenyl Halides | Nickel-Electrocatalysis | C(sp³)–C(sp²) |
Future Research Directions and Potential Innovations
Future research on octyl trifluoromethanesulfonate (B1224126) is likely to focus on several key areas. The development of more sustainable and efficient synthetic methods for its preparation remains a topic of interest. Exploring its application in novel catalytic systems, particularly in the realm of green chemistry, could lead to more environmentally friendly synthetic processes.
Furthermore, investigating the role of the octyl group in directing the outcome of reactions and its influence on the properties of resulting materials could open up new avenues for its use. The design of novel reagents and catalysts based on the octyl trifluoromethanesulfonate scaffold also presents exciting possibilities for future innovations in organic synthesis.
Integration of Octyl Trifluoromethanesulfonate in Advanced Materials and Ionic Liquid Systems
Octyl Trifluoromethanesulfonate-Derived Ionic Liquids
Ionic liquids derived from octyl trifluoromethanesulfonate (B1224126) are characterized by the incorporation of an eight-carbon alkyl chain, which significantly influences their bulk and interfacial properties. The combination of a long, nonpolar alkyl chain with a weakly coordinating triflate anion results in a distinct class of ILs with a balance of hydrophobicity and ionic character.
The physical properties of [omim][TfO] are a direct consequence of its molecular structure. The long octyl chain enhances its nonpolar character, distinguishing it from short-chain analogues.
Physicochemical Properties of [omim][TfO]
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃F₃N₂O₃S |
| Molecular Weight | 344.40 g/mol |
| Physical Form | Colorless to Yellow Liquid or Semi-Solid |
| CAS Number | 403842-84-2 |
Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com
The functionality of ionic liquids like [omim][TfO] arises from a delicate balance between the hydrophobicity of the octyl chain and the electrochemical properties of the triflate anion.
The presence of the long octyl chain induces significant hydrophobicity. researchgate.nethw.ac.uk As the alkyl chain length on the imidazolium (B1220033) cation increases from butyl to octyl, the hydrophobicity of the ionic liquid increases. researchgate.net This increased hydrophobicity is a driving force for mass transfer in extraction processes and influences the formation of nonpolar nanodomains within the liquid's structure. hw.ac.uknih.gov These segregated domains can create unique solvation environments, allowing the IL to dissolve both polar and nonpolar species. nih.govresearchgate.net However, this aggregation of hydrophobic chains also leads to increased viscosity and can reduce ionic conductivity compared to shorter-chain ILs. researchgate.netnih.gov
Fundamental Studies of Physicochemical Phenomena in Triflate-Based Ionic Liquids
The unique properties of triflate-based ionic liquids have prompted extensive fundamental research into their behavior at molecular and macroscopic levels. These studies are crucial for designing new materials and optimizing processes.
The solvation environment within triflate-based ionic liquids is highly heterogeneous due to nanostructuring, where the polar and nonpolar parts of the ions segregate into distinct domains. researchgate.net The long alkyl chains of cations like [omim]⁺ form nonpolar aggregates, while the charged imidazolium rings and triflate anions form a continuous polar network. nih.gov This structure allows for the differential solvation of various solutes. Nonpolar molecules can be accommodated within the octyl chain domains, whereas polar or charged species interact preferentially with the ionic network. nih.govresearchgate.net
Interionic interactions, primarily hydrogen bonding and electrostatic forces, are fundamental to the structure and properties of these ILs. In imidazolium-based ILs, the anion interacts strongly with the acidic protons of the imidazolium ring. acs.org Density Functional Theory (DFT) calculations suggest that the triflate anion typically resides above the plane of the imidazolium ring, with the oxygen atoms of the anion positioned close to the ring's hydrogen atoms. researcher.life These specific cation-anion interactions influence the rotational and translational freedom of the ions, which is directly linked to the liquid's transport properties. acs.org
Transport properties are critical for many applications of ionic liquids, such as in electrolytes for batteries or as reaction media. mdpi.comchalmers.se These properties—diffusion, viscosity, and electrical conductivity—are intrinsically linked and are strongly influenced by temperature, ion size, and interionic interactions. fiveable.me
For imidazolium-based ionic liquids, increasing the length of the alkyl side chain from ethyl to octyl leads to a significant increase in viscosity and a corresponding decrease in electrical conductivity and ion diffusion rates. researchgate.netnih.gov This is attributed to stronger van der Waals forces and the increased mass of the cation, which hinders ionic mobility. nih.gov
The temperature dependence of transport properties like conductivity in these systems typically follows the Vogel-Fulcher-Tammann (VFT) empirical model, which describes the behavior of glass-forming liquids. nih.govmdpi.com
Transport Properties of Imidazolium-Based Ionic Liquids
| Ionic Liquid | Viscosity (mPa·s at 25°C) | Conductivity (mS/cm at 20°C) | Cation | Anion |
|---|---|---|---|---|
| [emim][TfO] | Lower than [omim] analogs | Higher than [omim] analogs | 1-ethyl-3-methylimidazolium | Trifluoromethanesulfonate |
| [bmim][TfO] | ~94 | ~3.8 | 1-butyl-3-methylimidazolium | Trifluoromethanesulfonate |
| [omim][NTf₂] | 104-106 | 1.00 | 1-octyl-3-methylimidazolium | Bis(trifluoromethylsulfonyl)imide |
Note: Direct, comparable data for [omim][TfO] is sparse in single sources. The table presents related data to illustrate trends. Viscosity and conductivity are inversely related and strongly dependent on alkyl chain length. Longer chains (octyl) increase viscosity and decrease conductivity compared to shorter chains (ethyl, butyl). The anion also plays a key role; for instance, [omim][NTf₂] is a well-characterized hydrophobic IL. solvionic.comiolitec.deresearchgate.net
Studies on various dicyanamide (B8802431) ILs show a clear linear relationship between the logarithm of ion diffusion coefficients and the logarithm of molar conductivity, underscoring the interconnectedness of these transport phenomena. frontiersin.org
The way ionic liquids organize at interfaces is crucial for applications in lubrication, catalysis, and electrochemical devices. unimi.it When triflate-based ionic liquids are deposited on solid surfaces, their behavior is governed by the competition between ion-ion interactions and ion-surface interactions.
Studies of [CₙC₁im][OTf] (where n=2 to 10) on surfaces like indium tin oxide (ITO), silver (Ag), and gold (Au) reveal that the length of the alkyl chain is a determining factor for wettability. mdpi.comresearchgate.net Longer alkyl chains, such as in [C₈C₁im][OTf], lead to higher wettability and more homogeneous film cohesion, particularly on gold surfaces. mdpi.comresearchgate.net This is attributed to the stronger affinity of the long-chain cations for the substrate. mdpi.com
On surfaces like Ag and ITO, these ionic liquids tend to form island-like droplets. researchgate.net The morphology of these droplets and the extent of their coalescence are also influenced by the alkyl chain length, with longer chains promoting the formation of larger, more irregular droplets due to more intense coalescence processes. mdpi.com The formation of solid-like layered structures extending from the surface has also been observed for various ILs on different substrates, indicating strong interfacial ordering. unimi.itstanford.edu
Surface and Interfacial Behavior in Thin Films
Mechanisms of Nucleation and Coalescence on Various Substrates
The formation of thin films of ionic liquids (ILs), such as those based on this compound, on solid surfaces is a complex process governed by the interplay of nucleation and coalescence. mdpi.com The initial stage of film formation begins with nucleation, a process conditioned by a minimum free area required to promote it (MFAN), which is influenced by the strength of the interaction between the ionic liquid and the substrate. mdpi.com Following the creation of stable clusters, the film grows through two primary mechanisms: the coalescence of these initial native clusters to form larger ones, and the subsequent coalescence of these already merged droplets. mdpi.com
Studies on alkylimidazolium triflate ([CnC1im][OTF]) series, including the octyl variant ([C8C1im][OTF]), deposited via vapor deposition on surfaces like indium tin oxide (ITO), silver (Ag), and gold (Au) have provided significant insights. On both ITO and Ag substrates, an island growth mechanism is typically observed, regardless of the length of the cation's alkyl chain. researchgate.netslsp.ch The nucleation process of these ionic liquid clusters is thought to be conditioned by the surface diffusion of the cation-anion pairs. mdpi.com
The nature of the substrate plays a critical role. For instance, silver surfaces have been shown to be more favorable for the nucleation process of imidazolium-based ILs compared to ITO, which is evident from a higher count of droplets formed on Ag. mdpi.com This suggests better wettability on silver, which can delay the coalescence of the initial droplets. mdpi.com The coalescence of clusters on surfaces where the IL has a weaker affinity (solvophobic surfaces) tends to result in the formation of droplets with a more spherical shape. mdpi.com Both the nucleation and coalescence phenomena are heavily dependent on the relative volumes occupied by the polar and non-polar domains within the ionic liquid structure. mdpi.com
Impact of Cation Alkyl Chain Length on Thin-Film Morphology
The length of the alkyl chain on the cation, such as the octyl group in this compound, has a profound impact on the morphology and wetting behavior of the resulting thin films. researchgate.net Research on the [CnC1im][OTF] series demonstrates that increasing the alkyl chain length generally leads to higher homogeneity and cohesion in the film. researchgate.netslsp.ch This is attributed to the enhanced nanostructuration resulting from the formation of continuous non-polar domains as the alkyl chain gets longer. researchgate.net
On gold (Au) substrates, a longer alkyl chain on the imidazolium cation promotes better film adhesion, inducing a two-dimensional (2D) or layer-by-layer growth and thus higher wetting ability. rsc.orgresearchgate.net In contrast, for short-chain ILs on certain surfaces like carbon-coated ITO and Ag, an initial 2D growth is often followed by subsequent island growth. researchgate.net Long-chain ILs, including those with octyl chains, are more likely to exhibit layer-by-layer growth without the formation of islands, resulting in highly uniform and coalesced films. rsc.orgresearchgate.net
The wetting behavior of triflate-based ILs has been compared to their bis(trifluoromethylsulfonyl)imide ([NTf2]) counterparts. The triflate ([OTF]) series shows an even more pronounced wetting ability on gold and highly intense coalescence processes on ITO. researchgate.netslsp.ch The influence of the interface on the ionic liquid's dynamics also diminishes as the cation's alkyl chain length increases. stanford.edu
Below is an interactive table summarizing the morphological characteristics based on alkyl chain length and substrate.
| Cation Alkyl Chain | Substrate | Observed Morphology/Behavior | Reference(s) |
| Short (e.g., Ethyl, Butyl) | ITO, Ag | Island growth | researchgate.net, slsp.ch |
| Long (e.g., Octyl, Decyl) | ITO, Ag | Island growth, but with more intense coalescence on ITO | researchgate.net, slsp.ch |
| Short (e.g., Ethyl, Butyl) | Au | Less uniform film adhesion compared to long chains | rsc.org |
| Long (e.g., Octyl, Decyl) | Au | Higher homogeneity, film cohesion, and wetting ability; 2D growth | rsc.org, researchgate.net, slsp.ch |
| Long (e.g., Octyl, Decyl) | Carbon-Coated Surfaces | Layer-by-layer growth, highly uniform and coalesced films | researchgate.net |
Volumetric and Acoustic Characterization of Aqueous Binary Mixtures
The study of volumetric and acoustic properties of aqueous binary mixtures of ionic liquids provides crucial information about solute-solvent interactions. researchgate.net Techniques such as measuring density and speed of sound are employed to determine key parameters like apparent molar volume and apparent molar isentropic compression. researchgate.net These properties serve as important tools for examining the interactions between the ionic liquid and water molecules. researchgate.net
For trifluoromethanesulfonate-based ionic liquids, these characterizations help in understanding how the IL structure influences its behavior in an aqueous environment. The data obtained, such as excess molar volume and excess molar isentropic compression, can be fitted to equations like the Redlich–Kister equation to model the system's behavior across different temperatures and compositions. researchgate.net This detailed knowledge of physical and thermodynamic properties is essential for the practical application of these mixtures. researchgate.net
Applications as Electrolytes in Electrochemical Systems
The triflate anion (CF₃SO₃⁻), a key component of this compound, is featured in electrolytes for various electrochemical systems due to its favorable properties. Salts containing the triflate anion are non-nucleophilic and often easier to handle than other common ionic liquid anions. nih.gov
One notable application is in rechargeable magnesium-sulfur (Mg-S) batteries. Researchers have developed electrolytes based on magnesium trifluoromethanesulfonate (Mg(CF₃SO₃)₂) dissolved in a mixture of tetrahydrofuran (B95107) and tetraglyme. nih.gov This electrolyte formulation demonstrates moderate anodic stability and suitable ionic conductivity, making it a promising candidate for next-generation batteries. nih.gov
Potential in Heat Transfer Fluids and Lubrication Materials
Ionic liquids and other fluorinated fluids are being explored for their potential in high-performance applications such as heat transfer and lubrication. semiconductors.orgnih.gov Heat transfer fluids are critical for providing precise temperature control in various industrial processes, including semiconductor manufacturing. semiconductors.org Fluorinated fluids are valued in this area for their thermal stability and unique combination of being both hydrophobic (water-repellent) and oleophobic (oil-repellent). semiconductors.org This oleophobicity prevents them from solubilizing contaminants and swelling polymer components in cooling circuits. semiconductors.org Given that this compound contains a fluorinated anion, it could potentially exhibit some of these desirable characteristics for heat transfer applications.
In the field of tribology, ionic liquids are considered a new class of high-performance lubricants and additives. nih.gov The molecular structure of the ionic liquid, particularly the alkyl chain length of the cation, plays a significant role in its tribological performance. nih.gov Studies on imidazolium-based ionic liquids have shown that those with longer cationic alkyl chains can exhibit outstanding adsorption ability and tribological performance, leading to enhanced wear resistance. nih.gov The octyl chain in this compound could, therefore, contribute positively to its potential as a lubricant by facilitating the formation of a robust and stable lubricating film on friction surfaces. nih.gov
Hydrolytic and Thermal Stability of the Triflate Anion in Ionic Liquid Architectures
The thermal stability of an ionic liquid is a critical parameter for its application, especially at elevated temperatures. doi.org Thermogravimetric analysis (TGA) is the standard method used to assess this property. mdpi.com The stability of an ionic liquid is highly dependent on its constituent ions, with the anion generally playing a more significant role than the cation. acs.org
Isothermal TGA studies have revealed that some ionic liquids can exhibit decomposition at temperatures below the onset decomposition temperature determined from conventional ramped TGA experiments, highlighting the importance of long-term thermal stability analysis for practical applications. acs.org The hydrolytic stability, or stability in the presence of water, is another crucial factor, as water is a common impurity that can affect the physicochemical properties and stability of ionic liquids. mdpi.com The robust nature of the C-F and S-O bonds in the triflate anion generally contributes to its good chemical and thermal stability in various ionic liquid architectures.
Computational and Theoretical Investigations of Octyl Trifluoromethanesulfonate Systems
Molecular Dynamics Simulation Approaches
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ionic liquids like those containing the triflate ([TfO]⁻) anion. These simulations allow researchers to observe the movement and interactions of individual ions over time, providing a detailed picture of the liquid's structure and dynamics.
Structural and Dynamic Characterization of Ions within Ionic Liquid Environments
MD simulations have been instrumental in characterizing the structural arrangement and movement of ions in ionic liquids. For instance, in systems containing imidazolium (B1220033) cations with varying alkyl chain lengths (from methyl to octyl) and the triflate anion, the simulations reveal how the ions pack together and move relative to one another. acs.orgresearchgate.net These studies often focus on properties like density, self-diffusion coefficients, and rotational correlation times. nih.gov The simulations show that the length of the alkyl chain on the cation significantly influences these properties. nih.gov
The structure of the liquid is often analyzed using radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another. In triflate-based ionic liquids, RDFs show the hydrophobic nature of the CF₃ group and the presence of strong hydrogen bonding. nih.gov The simulations also indicate that increasing hydration leads to water molecules orienting around the SO₃⁻ group of the triflate ion. nih.gov
Exploration of Microstructural and Intermolecular Interactions
Ionic liquids are not uniform at the microscopic level; they exhibit microstructural heterogeneity. acs.org This means they can have distinct polar and nonpolar domains. acs.org The interplay of different types of intermolecular forces, such as Coulombic interactions, hydrogen bonding, and van der Waals forces, governs the formation of these microstructures. acs.org
Analysis of Conformation-Diffusion Coupling Phenomena in Triflate Anions
The triflate anion is not a rigid sphere; it has internal degrees of freedom, specifically the ability to rotate around the C-S bond. The conformation of the triflate anion can be coupled to its diffusive motion within the ionic liquid. While direct studies on conformation-diffusion coupling specifically for octyl trifluoromethanesulfonate (B1224126) are not prevalent, the principles can be inferred from studies on similar systems. The interaction with surrounding cations and other anions can influence the conformational preferences of the triflate anion, which in turn can affect its mobility.
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations, including ab initio methods and Density Functional Theory (DFT), provide a more fundamental understanding of the electronic structure and energetics of the molecules involved. These methods are often used to develop and refine the parameters used in classical MD simulations.
Geometry Optimization and Conformational Analysis of Molecular Structures
Quantum chemical calculations are employed to determine the most stable geometric structures (conformations) of the ions. researchgate.netacs.org For the triflate anion, these calculations help in understanding the rotational barrier around the C-S bond and the preferred geometries. researchgate.netacs.org For example, DFT calculations can be used to compute the potential energy surface as a function of specific dihedral angles, revealing the various energy minima corresponding to different conformers. mdpi.com This information is crucial for building accurate models for MD simulations.
Development and Refinement of Force Fields and Parameters (e.g., OPLS-AA)
A force field is a set of parameters that describes the potential energy of a system of particles. Accurate force fields are essential for reliable MD simulations. Quantum chemical calculations are a cornerstone in the development of force fields for ionic liquids.
The Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA) is a widely used force field. acs.orgresearchgate.net For ionic liquids containing the triflate anion, new parameters have been developed and validated. acs.orgresearchgate.netnih.gov This process typically involves fitting the force field parameters to reproduce data from high-level ab initio calculations, such as conformational energy profiles, and to match experimental data like liquid densities and heats of vaporization. acs.orgresearchgate.net For instance, parameters for the triflate anion have been developed by performing ab initio calculations to obtain the molecular geometry, torsional energy profiles, and partial charge distribution. researchgate.netacs.org These refined force fields allow for more accurate predictions of the thermodynamic and dynamic properties of ionic liquids like octyl trifluoromethanesulfonate. nih.govnih.gov
Analysis of Molecular Electrostatic Potentials (ESP)
The molecular electrostatic potential (MESP) is a powerful tool for understanding and predicting the chemical reactivity of a molecule. It provides a three-dimensional map of the electronic distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).
In the case of the trifluoromethanesulfonate anion (triflate), MESP analysis is instrumental in explaining its ion-pair formation with various cations. researchgate.net The topography of the MESP identifies the critical points, where the gradient of the potential is zero. The minima in the MESP correspond to electron-rich areas, such as the lone pairs on the oxygen and fluorine atoms, which act as cation attractors. mdpi.com
A model for studying the different possible coordinating geometries for ion pairs can be developed based on the electrostatic docking of cations to the negative MESP regions of the triflate anion. researchgate.net This approach has been used to investigate the ion pair formation of triflate with cations like Li+, Na+, and NH4+. mdpi.com
Table 1: Hypothetical Molecular Electrostatic Potential (MESP) Critical Points for this compound
| Location | Type of Critical Point | MESP Value (kcal/mol) |
| Oxygen Atoms (Sulfonate) | Minimum (Vmin) | -45 to -60 |
| Fluorine Atoms | Minimum (Vmin) | -15 to -25 |
| Octyl Chain (C-H bonds) | Saddle | +5 to +15 |
| Sulfur Atom | Maximum (Vmax) | +70 to +90 |
Note: These values are hypothetical and serve to illustrate the expected MESP landscape. Actual values would require specific quantum chemical calculations.
Computational Determination of Molecular Dipole Moments
For this compound, the dipole moment would be significant due to the highly polar trifluoromethanesulfonate group. The large electronegativity difference between the sulfur, oxygen, and fluorine atoms compared to the carbon and hydrogen atoms of the octyl chain results in a substantial charge separation.
Table 2: Predicted Dipole Moment for this compound in Different Conformations
| Conformation | Computational Method | Basis Set | Predicted Dipole Moment (Debye) |
| Extended Chain | B3LYP | aug-cc-pVDZ | 5.5 - 6.5 |
| Folded Chain | B3LYP | aug-cc-pVDZ | 4.0 - 5.0 |
| Gauche Conformer | B3LYP | aug-cc-pVDZ | 5.0 - 6.0 |
Note: These are estimated values based on general principles and would need to be confirmed by specific calculations for this compound.
Computational Screening and Predictive Modeling Frameworks
Application of COSMO-based Methods for Property Screening
The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a powerful predictive method for the thermodynamic properties of fluid mixtures. nih.govresearchgate.net It combines quantum chemical calculations with statistical thermodynamics to predict properties like activity coefficients, solubilities, and partition coefficients. scm.com
For this compound, COSMO-RS could be employed to screen its properties in various solvents. This would be particularly useful in applications where its solubility and partitioning behavior are critical, such as in extraction processes or as a component in electrolyte formulations. The method relies on the generation of a "sigma-profile" for the molecule, which is a histogram of the screening charge density on the molecular surface. researchgate.net From these profiles, the chemical potential of the molecule in a given solvent can be calculated.
Utilization of the Nernst-Einstein Equation for Transport Property Correlations
The Nernst-Einstein equation provides a relationship between the molar conductivity, diffusion coefficients, and temperature of an electrolyte solution. In the context of ionic liquids, where this compound might be a component, deviations from the Nernst-Einstein relation are often observed. nih.gov These deviations are attributed to correlated ion motions, such as ion pairing. nih.gov
Molecular dynamics simulations can be used to calculate the self-diffusion coefficients of the individual ions. By comparing the conductivity calculated from these diffusion coefficients via the Nernst-Einstein equation with the experimentally measured conductivity, the degree of ionicity and the extent of ion pairing can be assessed. For a system containing this compound, this approach would provide insights into the transport mechanisms and the nature of the intermolecular interactions.
Advanced Intermolecular Interaction Studies
Investigation of Hydrogen Bonding and Non-Covalent Interactions (e.g., C-H/π Interactions)
Furthermore, non-covalent interactions such as C-H/π interactions could be relevant in systems where this compound is mixed with aromatic compounds. nih.gov In such cases, the C-H bonds of the octyl chain or the trifluoromethyl group could interact with the π-electron system of an aromatic ring. Computational methods can be used to determine the geometry and energetics of these interactions, which can influence the miscibility and phase behavior of the mixture. Detailed analysis of the crystal packing can reveal the presence of weak C-H···O=C, C-H···π, and C(sp2)/(sp3)-H···F-C(sp3) hydrogen bonds. researchgate.net
Modeling of Polarization and Charge Transfer Effects within Computational Models
In the computational investigation of this compound systems, accurately modeling polarization and charge transfer effects is paramount for a realistic representation of its molecular interactions. Polarization effects refer to the distortion of the electron cloud of a molecule or ion in response to the electric field of its neighbors. Charge transfer, on the other hand, involves the actual movement of electron density from one molecule to another, forming a transient or partial covalent bond.
Computational models employ several strategies to account for these phenomena. A common approach is the use of polarizable force fields. Unlike standard fixed-charge force fields, where atomic charges are constant, polarizable models allow the charges to fluctuate in response to the local electrostatic environment. This is often achieved through methods like the fluctuating charge model, the Drude oscillator model, or the induced dipole model. These models provide a more dynamic and accurate description of the electrostatic interactions, which are crucial for a molecule like this compound with its highly polar trifluoromethanesulfonate group and nonpolar octyl chain.
Charge transfer effects are often implicitly included to some extent in advanced polarizable models. However, for a more explicit and accurate description, quantum mechanical (QM) methods are typically required. Due to their computational cost, full QM simulations of large systems are often unfeasible. Therefore, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed. In a QM/MM simulation of an this compound system, the region of primary interest, such as the trifluoromethanesulfonate headgroup and its immediate solvent shell, would be treated with a QM method, which can explicitly model electron distribution and charge transfer. The remainder of the system, including the long octyl chains and the bulk solvent, would be treated with a more computationally efficient MM force field.
Recent studies on related sulfonic acid-containing systems have highlighted the importance of charge-transfer interactions in phenomena like molecular self-assembly and gel formation. acs.org These interactions, occurring between electron-rich and electron-poor moieties, can be critical in determining the supramolecular structures formed by amphiphilic molecules like this compound. acs.org
The following table summarizes the different computational approaches used to model polarization and charge transfer:
| Effect | Modeling Approach | Description | Applicability to this compound |
| Polarization | Polarizable Force Fields (e.g., Fluctuating Charge, Drude Oscillator) | Allows atomic charges to change in response to the local electric field. | Essential for accurately capturing the strong electrostatic interactions of the trifluoromethanesulfonate group and its influence on the surrounding medium. |
| Charge Transfer | Quantum Mechanics (QM) | Explicitly calculates the electronic wavefunction and allows for the transfer of electron density between molecules. | Provides the most accurate description of charge transfer, particularly important for understanding interactions at the interface between the ionic headgroup and its environment. |
| Polarization & Charge Transfer | Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats a small, critical region of the system with QM and the rest with MM. | A practical approach for studying specific charge transfer events, such as ion pairing or interactions with a surface, in a large this compound system. |
Radial Distribution Function (RDF) Analysis for Local Ordering
Radial distribution function (RDF) analysis is a powerful tool used in computational chemistry to characterize the local structure and ordering of molecules in a system. The RDF, g(r), describes the probability of finding a particle at a distance 'r' from a central reference particle, relative to the probability expected for a completely random distribution at the same density. libretexts.org By calculating RDFs between different pairs of atoms or molecular groups, one can gain detailed insights into the microscopic organization of this compound in various environments.
In molecular dynamics simulations of analogous systems like linear alkylbenzene sulfonates, RDF analysis has been instrumental in understanding the aggregation behavior and the interaction with surfaces. researchgate.netmst.edumdpi.comresearchgate.net For this compound, RDFs would be calculated to elucidate several key structural features:
Solvation Shell Structure: The RDF between the sulfur atom of the trifluoromethanesulfonate group and the oxygen atom of water molecules would reveal the structure of the hydration shell around the ionic headgroup. The position of the first peak would indicate the distance to the first solvation shell, and the integral of this peak would give the coordination number, i.e., the average number of water molecules in this shell.
Ion Pairing: The RDF between the sulfur atom of the trifluoromethanesulfonate anion and a corresponding cation (if present) would provide evidence for contact ion pairs, solvent-separated ion pairs, or a diffuse ionic atmosphere.
Hydrophobic Association: The RDF between the terminal carbon atoms of the octyl chains would indicate the extent of hydrophobic aggregation. A sharp first peak at a short distance would signify strong clustering of the alkyl tails.
Headgroup-Tail Interactions: RDFs between the trifluoromethanesulfonate headgroup and different parts of the octyl chain can reveal information about the molecular conformation and the packing of the molecules.
A molecular dynamics simulation study on triflic acid and triflate ions, which are structurally related to the headgroup of this compound, demonstrated the use of RDFs to show the hydrophobic nature of the CF3 group and the strong hydrogen bonding involving the sulfonate group. nih.gov The study also showed how increasing hydration leads to water molecules orienting around the sulfonate group. nih.gov
The following table provides examples of atom pairs for which RDF analysis would be insightful in a computational study of aqueous this compound:
| Atom Pair for RDF | Information Gained | Expected Findings |
| S (triflate) - O (water) | Hydration shell structure around the headgroup | A well-defined first peak indicating a structured solvation shell. |
| C (terminal octyl) - C (terminal octyl) | Hydrophobic aggregation of the alkyl tails | A peak at a distance corresponding to van der Waals contact, indicating aggregation. |
| F (triflate) - H (water) | Interaction of the fluorine atoms with water | Peaks indicating the orientation of water molecules around the CF3 group. |
| S (triflate) - S (triflate) | Inter-headgroup organization | Peaks indicating the average distance and ordering between neighboring headgroups. |
By analyzing the positions, heights, and coordination numbers derived from these RDFs, a detailed picture of the local ordering and intermolecular interactions within an this compound system can be constructed. This information is crucial for understanding its properties and behavior in various applications.
Analytical and Spectroscopic Characterization Techniques in Octyl Trifluoromethanesulfonate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of octyl trifluoromethanesulfonate (B1224126), providing detailed information about its molecular structure and dynamics.
The structural integrity of octyl trifluoromethanesulfonate is unequivocally established through the combined use of ¹H, ¹³C, and ¹⁹F NMR. Each of these nuclei provides a unique window into the molecule's framework.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the various protons of the octyl chain. The terminal methyl group (CH₃) typically appears as a triplet around δ 0.88 ppm. The methylene (B1212753) protons (CH₂) of the long alkyl chain produce a complex of overlapping multiplets generally found in the δ 1.2–1.4 ppm region.
Fluorine-19 (¹⁹F) NMR: Due to the presence of the trifluoromethanesulfonate group, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. The three magnetically equivalent fluorine atoms of the triflate group (CF₃SO₃⁻) give rise to a sharp singlet in the ¹⁹F NMR spectrum. This signal is typically observed at approximately -79.8 ppm relative to a standard reference like CFCl₃. vulcanchem.com The presence of a single, sharp peak confirms the chemical environment of the fluorine nuclei and is a key identifier for the triflate anion. In related studies of other triflate-containing compounds, this characteristic shift is consistently reported around -79 ppm. wiley-vch.de
Carbon-13 (¹³C) NMR: While specific ¹³C NMR data for this compound is not detailed in the provided search results, the expected spectrum can be inferred from the known structure and data for analogous compounds. The spectrum would show distinct signals for each of the eight carbon atoms in the octyl chain, with chemical shifts varying based on their proximity to the electron-withdrawing triflate group. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | ~0.88 | Triplet | Terminal CH₃ | vulcanchem.com |
| ¹H | ~1.2-1.4 | Multiplet | Chain CH₂ | vulcanchem.com |
| ¹⁹F | -79.8 | Singlet | CF₃ | vulcanchem.com |
Variable-temperature (VT) and variable-pressure (VP) NMR studies are employed to investigate the molecular dynamics of compounds, particularly in the liquid or ionic liquid state. For substances like this compound, which may be a component of ionic liquids, these techniques can reveal information about rotational and translational motions, conformational changes, and intermolecular interactions. By recording NMR spectra at different temperatures, researchers can study processes such as ion mobility and the dynamics of the alkyl chain. mdpi.comresearchgate.net For example, in studies of imidazolium-based ionic liquids, changes in chemical shifts and relaxation rates with temperature provide insights into the motional freedom of different parts of the molecule. researchgate.net Although specific VT-NMR studies on pure this compound were not found, this methodology is fundamental for understanding the dynamic behavior of related ionic liquid systems containing triflate anions. mdpi.comconicet.gov.ar
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry is a key analytical technique for confirming the molecular weight and assessing the purity of this compound. The mass spectrum provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (262.29 g/mol ). chemsynthesis.com Fragmentation patterns can also provide structural information. A common fragmentation pathway would involve the loss of the triflate group, which would result in a fragment ion with an m/z of 99. vulcanchem.com
Table 2: Mass Spectrometry Data for this compound
| Technique | Expected m/z | Assignment | Reference |
|---|---|---|---|
| MS | 262.29 | [M]⁺ (Molecular Ion) | vulcanchem.comchemsynthesis.com |
| MS | 99 | [CF₃SO₂]⁺ Fragment | vulcanchem.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key vibrational modes include the strong asymmetric S-O stretching of the sulfonate group and the C-F stretching of the trifluoromethyl group. vulcanchem.com
The specific absorption frequencies are indicative of the triflate moiety. The asymmetric S=O stretching vibrations are typically observed around 1260 cm⁻¹, while the C-F stretches appear near 1160 cm⁻¹. vulcanchem.com These absorptions are strong and provide a clear fingerprint for the presence of the trifluoromethanesulfonate group in the compound.
Table 3: Key Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Vibrational Mode | Assignment | Reference |
|---|---|---|---|
| ~1260 | Asymmetric S=O Stretch | Sulfonate Group | vulcanchem.com |
| ~1160 | C-F Stretch | Trifluoromethyl Group | vulcanchem.com |
Electron Microscopy (e.g., Scanning Electron Microscopy, SEM) for Morphological Characterization of Films
While specific studies detailing the use of electron microscopy for this compound were not identified in the search results, Scanning Electron Microscopy (SEM) is a standard and powerful technique for characterizing the surface morphology of thin films. If this compound were used to create a film or as a component in a polymer or composite film, SEM would be employed to visualize its surface topography. This technique provides high-resolution images that can reveal details about the film's uniformity, the presence of any pores or cracks, grain size, and the distribution of different phases. The analysis is performed by scanning the sample with a focused beam of electrons, and the resulting images are generated from the signals produced by the interaction of the electrons with the sample surface.
Chromatographic Techniques (Gas Chromatography, GC; GC-Mass Spectrometry, GC-MS) for Purity and Reaction Monitoring
Gas chromatography (GC) and its combination with mass spectrometry (GC-MS) are powerful tools for the analysis of volatile and thermally stable compounds like this compound. fau.euvulcanchem.com These techniques are instrumental in assessing the purity of synthesized this compound and for real-time monitoring of reaction progression.
In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. For alkyl sulfonates, which can be challenging to analyze directly, derivatization may be employed to enhance volatility and thermal stability, although many alkyl triflates can be analyzed directly under appropriate conditions. google.comsigmaaldrich.com
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. vulcanchem.com As components elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification. For this compound, mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. vulcanchem.com
Reaction monitoring is a critical application of GC and GC-MS. fau.eu By taking aliquots from a reaction mixture at various time points and analyzing them, the consumption of reactants and the formation of products, including this compound, can be quantified. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities. The use of online GC systems can provide continuous feedback on the reaction's status. fau.eu
For instance, in the synthesis of related alkyl sulfonates, GC has been used to determine the concentration of reactants and products, with detection limits often in the parts-per-million (ppm) range. globalresearchonline.net While specific retention time data for this compound is not widely published, it would be dependent on the specific GC column and temperature program used. The table below illustrates the kind of data that would be generated in a hypothetical GC-MS analysis for purity assessment.
Table 1: Hypothetical GC-MS Data for Purity Analysis of a Crude this compound Sample This table is for illustrative purposes and does not represent actual experimental data.
| Retention Time (min) | Major m/z Peaks | Tentative Identification | Purity (%) |
| 5.2 | 70, 84, 112 | Octene (impurity) | 1.5 |
| 8.9 | 45, 59, 113 | 1-Octanol (B28484) (starting material) | 3.2 |
| 12.4 | 262 (M+), 149, 113, 69 | This compound | 95.1 |
| 14.1 | Varies | High-boiling byproduct | 0.2 |
Volumetric and Acoustic Property Measurements
The volumetric and acoustic properties of this compound, while not extensively documented, can be investigated using high-precision measurement techniques. These properties, including density and speed of sound, provide insights into molecular interactions and the structural organization of the liquid state. researchgate.net
Density measurements are typically performed using a vibrating tube densimeter, which determines the density of a liquid by measuring the oscillation period of a U-shaped tube filled with the sample. The speed of sound can be measured using pulse-echo techniques, where the time taken for an ultrasonic pulse to travel a known distance through the liquid is determined. data.gov
From these primary measurements, several derived thermodynamic properties can be calculated. The apparent molar volume, for example, can provide information about solute-solvent and solute-solute interactions in solutions. researchgate.net Isentropic compressibility, calculated from density and speed of sound, offers insights into the resistance of the liquid to compression and is sensitive to changes in molecular packing and intermolecular forces.
While specific data for this compound is scarce, a density of 1.32 g/cm³ at 25°C has been reported by a commercial supplier. vulcanchem.com The table below illustrates the type of volumetric and acoustic data that could be generated for this compound at various temperatures.
Table 2: Hypothetical Temperature-Dependent Density and Speed of Sound Data for this compound This table is for illustrative purposes and does not represent actual experimental data.
| Temperature (°C) | Density (g/cm³) | Speed of Sound (m/s) |
| 20 | 1.325 | 1350 |
| 25 | 1.320 | 1335 |
| 30 | 1.315 | 1320 |
| 40 | 1.305 | 1290 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. While compounds with extensive conjugation or chromophores exhibit strong UV-Vis absorption, saturated compounds like this compound are not expected to show significant absorption in the standard UV-Vis range (200-800 nm).
The primary utility of UV-Vis spectroscopy in the context of this compound research would be to detect and quantify impurities that do contain chromophores. researchgate.net For example, if the synthesis of this compound involves aromatic starting materials or results in conjugated byproducts, UV-Vis spectroscopy could serve as a sensitive method for their detection.
Although direct investigation of the electronic structure of this compound via UV-Vis is limited due to its lack of suitable chromophores, theoretical calculations based on density functional theory (DFT) could predict its electronic transitions. researchgate.net These transitions, however, would likely occur in the vacuum ultraviolet region (below 200 nm).
The table below provides a hypothetical scenario where UV-Vis spectroscopy is used to check for an aromatic impurity in a sample of this compound.
Table 3: Hypothetical UV-Vis Data for the Detection of an Aromatic Impurity in this compound This table is for illustrative purposes and does not represent actual experimental data.
| Sample | λmax (nm) | Absorbance | Implication |
| Pure this compound | None > 220 nm | < 0.01 | No significant UV-absorbing impurities |
| Contaminated Sample | 254 | 0.25 | Presence of an aromatic impurity |
Future Research Directions and Emerging Trends for Octyl Trifluoromethanesulfonate
Rational Design and Synthesis of Next-Generation Triflate-Based Reagents and Catalysts
The future of triflate chemistry heavily relies on the ability to design and synthesize new reagents and catalysts with precisely controlled properties. Rational design, which uses a deep understanding of structure-activity relationships to create molecules for specific tasks, is at the forefront of this effort. rsc.org This approach moves beyond trial-and-error, enabling the creation of highly efficient and selective catalysts. chemistryviews.orgescholarship.org
A key area of development is in the synthesis of novel triflating agents and metal triflate catalysts. For instance, researchers have developed efficient methods for preparing previously challenging compounds like ortho-trifluoromethylated aryl triflates, which serve as key intermediates for complex molecules. rsc.org The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, has introduced new methods for the chemoselective synthesis of triflates under mild conditions. nih.govkuleuven.be This includes the use of trifluoromethanesulfonyl fluoride (CF3SO2F) gas, generated ex situ, which often provides higher yields and better functional group tolerance compared to traditional methods. kuleuven.bechemrxiv.org
Metal triflates are also a major focus. Scandium triflate [Sc(OTf)₃], for example, is recognized for its versatility in promoting complex reactions, including asymmetric catalysis, which is crucial for producing pharmaceuticals. scandium.org Similarly, gallium(III) triflate [Ga(OTf)₃] has been highlighted as a stable, recyclable, and highly efficient water-tolerant Lewis acid catalyst for a variety of organic transformations. acs.org The design of bimetallic catalysts, where a second metal is alloyed with a primary one like platinum, is another promising strategy to tune catalytic performance and selectivity. chemistryviews.org Future research will likely focus on creating catalysts with enhanced stability, recyclability, and activity under greener reaction conditions.
Exploration of Uncharted Reaction Pathways and Enhanced Selectivities
A significant trend in triflate chemistry is the discovery and development of new reaction pathways that were previously inaccessible. Triflates are excellent leaving groups, making them ideal for a wide range of coupling reactions and nucleophilic substitutions. wikipedia.org Research is now focused on leveraging this reactivity in novel transformations and achieving unprecedented levels of control over reaction outcomes.
Enhanced selectivity—chemo-, regio-, and stereoselectivity—is a primary goal. For example, in the palladium-catalyzed fluorination of cyclic vinyl triflates, it was discovered that adding a substoichiometric amount of an additive significantly improved both the reaction's efficiency and regioselectivity. chemrxiv.org This highlights a sophisticated strategy of in situ ligand modification to control the reaction pathway. Similarly, mild and efficient palladium-catalyzed cyanation of aryl triflates has been developed to operate at room temperature, a significant improvement over previous methods that required higher temperatures. acs.org
Metal triflate catalysts are central to exploring these new pathways. They have been successfully used in the synthesis of complex heterocyclic compounds like dipyrromethanes and porphyrins under mild conditions. researchgate.net The unique reactivity of triflate anions themselves is also being explored. While often considered non-coordinating, the triflate anion can act as a nucleophile or a mediator in certain reactions, such as glycosylation and silyl (B83357) group transfers, opening up distinct mechanistic pathways compared to other anions. nih.gov Future work will continue to uncover novel reactivity patterns and develop catalytic systems that offer superior control over product formation.
| Catalyst/System | Reaction Type | Key Advantage/Finding | Reference |
|---|---|---|---|
| Pd Catalyst with TESCF₃ Additive | Fluorination of vinyl triflates | Enhanced regioselectivity through in situ ligand modification. | chemrxiv.org |
| CF₃SO₂F Gas (SuFEx) | Aryl triflate synthesis | High chemoselectivity; tolerates water for selective triflation of phenols over amines. | kuleuven.bechemrxiv.org |
| Sc(OTf)₃ | Asymmetric catalysis, rearrangements | Induces enantioselectivity; valuable for synthesis of complex, bioactive molecules. | scandium.org |
| Ga(OTf)₃ | Friedel-Crafts reactions | Water-tolerant, recyclable, and efficient at low catalyst loadings. | acs.org |
| N-phenyltriflimide with Microwave Heating | Aryl triflate synthesis | Reduces reaction time from hours to minutes. | acs.org |
Development of Advanced Ionic Liquids with Precisely Tuned Properties for Specific Applications
Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they represent a significant area of research for triflate compounds. ua.pt The properties of ILs can be finely tuned by changing the structure of their cation or anion, making them highly adaptable "designer solvents" and electrolytes. ua.pt The triflate anion (OTf⁻) and the related bis(trifluoromethanesulfonyl)imide anion (NTf₂⁻ or TFSI⁻) are popular choices for ILs due to their high stability. wikipedia.orgfrontiersin.org
Future research is focused on synthesizing ILs with specific properties for targeted applications. For octyl trifluoromethanesulfonate (B1224126), the octyl group is a key component. By incorporating long alkyl chains like octyl into the cation (e.g., in 1-octyl-3-methylimidazolium) and pairing it with a triflate-based anion, researchers can control properties such as viscosity, conductivity, and solubility. ua.ptresearchgate.net This is critical for applications in electrochemistry, such as electrolytes in lithium-ion batteries, where ion mobility is crucial. wikipedia.orgfrontiersin.org
Studies combining experimental measurements with molecular dynamics simulations are providing deep insights into the liquid structure of these ILs. york.ac.uk For example, research on mixtures of standard alkyl-imidazolium ILs with fluoroalkyl-imidazolium ILs shows that the fluorinated component tends to dominate the surface, a property that could be exploited in catalysis. york.ac.uk Neutron scattering studies have confirmed that increasing the length of the alkyl chains on the cation leads to larger nonpolar nanodomains within the liquid structure. acs.org This ability to engineer the nanoscale organization of ILs opens up new possibilities for their use as highly specific media for chemical reactions or separations. usask.ca
Synergistic Integration of Computational and Experimental Methodologies for Predictive Chemistry
The combination of computational modeling and experimental validation has become a powerful paradigm in chemical research, and this synergy is a major emerging trend in the study of triflates. nih.gov Computational methods, such as Density Functional Theory (DFT), allow researchers to investigate reaction mechanisms, predict molecular geometries, and understand electronic properties at a level of detail that is often inaccessible through experiments alone. nih.govmdpi.com
This integrated approach provides deep mechanistic insights. For instance, a combined experimental and computational study of the Pd-catalyzed fluorination of vinyl triflates revealed an unusual reaction pathway involving ligand dearomatization, which explained the observed improvement in selectivity. chemrxiv.org In another study, ab initio metadynamics simulations were used to understand the high chemoselectivity of triflation reactions using CF₃SO₂F gas, revealing that a specific hydrogen-bonded transition state is responsible for the selective reaction with phenols in the presence of amines and water. kuleuven.be
This synergy is not limited to reaction mechanisms. DFT calculations have been used to study the conformational landscape of molecules like trifluoroacetyl triflate, helping to assign experimental vibrational spectra to specific conformers. mdpi.com Similarly, computational studies on aluminum triflate in diglyme (B29089) have provided optimized molecular geometries that offer insight into the electrolyte's electrochemical behavior. nih.gov By using computation to predict behavior and experiments to verify those predictions, scientists can accelerate the discovery and optimization of new triflate-based systems, moving towards a more predictive model of chemistry.
Pursuit of Sustainable Synthesis and Application Strategies for Octyl Trifluoromethanesulfonate
In line with the global push for green chemistry, a major future direction is the development of sustainable methods for both the synthesis and application of triflates. acs.org This involves using environmentally benign catalysts, reducing reliance on hazardous organic solvents, minimizing waste, and designing recyclable systems. scandium.orgrsc.org
Sustainable synthesis routes for the triflate compounds themselves are also being developed. An eco-friendly synthesis of trifluoromethanesulfonyl fluoride (TFSF), a key precursor, has been demonstrated using precision-controlled halogen exchange reactions, positioning it as a viable and less harmful alternative to other industrial gases. mdpi.com Another approach involves the direct alkylation of organic bases with alkyl triflates using non-toxic carbonates as the alkyl source, providing a solvent- and halogen-free route to triflate ionic liquids. mdpi.com The valorization of bio-based feedstocks, such as using 3-octanol (B1198278) derived from peppermint oil to synthesize di-iso-octyl maleate, serves as a model for how octyl-containing compounds can be produced sustainably. ijfmr.com
Expansion into Novel Domains of Advanced Material Science and Engineering
While triflates are well-established in organic synthesis, a significant emerging trend is their application in advanced materials science and engineering. The unique electronic and chemical properties of the triflate group are being harnessed to create new functional materials for electronics, polymers, and energy applications.
One of the most exciting new areas is in the field of conjugated polymers for electronics. Triflate salts of iron(III) and copper(II) have been used for the first time as non-chlorinated oxidants in oxidative chemical vapor deposition (oCVD). acs.org This method allows for the synthesis and engineering of conjugated polymer thin films. The use of triflate salts not only facilitates polymerization but can also lead to the incorporation of trifluoromethyl (-CF₃) groups into the polymer backbone, which tunes the material's optoelectronic properties for applications in catalysis and solar energy. acs.org
Triflates are also being used as catalysts and initiators in polymerization. Bismuth triflate has been shown to be an extraordinarily reactive catalyst for the ring-opening polymerization of ε-caprolactone, even at low temperatures, producing polyesters with controlled molecular weights. researchgate.net In another innovative approach, iron(III) triflate acts as a catalyst for "Janus polymerization," where two different types of polymerization occur simultaneously on the same growing chain to produce block copolymers in a single step. acs.org Additionally, the stability and properties of triflate salts make them suitable for use in electrolytes for energy storage devices like lithium-ion batteries. wikipedia.org This expansion into materials science promises to open up a new range of high-value applications for this compound and related compounds.
Q & A
Q. What safety protocols are critical when handling octyl trifluoromethanesulfonate in laboratory settings?
Researchers must use OSHA-compliant chemical safety goggles and nitrile gloves inspected for integrity before use. Proper ventilation (e.g., fume hoods) is essential to avoid inhalation. Contaminated gloves should be removed without touching the outer surface and disposed of according to hazardous waste guidelines. Storage must avoid moisture, strong oxidizers, and light, as decomposition under heat can release toxic gases (e.g., HF, SOₓ) .
Q. What synthetic methodologies are employed to produce this compound?
The compound is typically synthesized via alkylation reactions, where trifluoromethanesulfonic acid derivatives react with alcohols under controlled conditions. For example, microwave-assisted reactions (150°C, 300 W) with cesium carbonate as a base and acetonitrile as a solvent enhance reaction efficiency. Purity levels >98% are achievable through distillation or column chromatography, critical for reproducibility in advanced material research .
Q. What are the primary applications of this compound in organic synthesis?
It serves as an alkylating agent in nucleophilic substitution reactions, particularly for introducing octyl groups into oxygen or sulfur nucleophiles. Additionally, it is used to synthesize ionic liquids (e.g., N-alkylpyrrolidinium salts), where the trifluoromethanesulfonate anion imparts low viscosity and high thermal stability .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at room temperature. Moisture-sensitive conditions require desiccants, and compatibility with storage materials (e.g., glass or PTFE) must be verified to prevent degradation .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize reaction conditions for this compound-mediated alkylation?
Box-Behnken designs (BBD) or Central Composite Designs (CCD) systematically evaluate variables like temperature, reaction time, and molar ratios. Statistical tools (e.g., ANOVA) identify significant factors, enabling predictive models for maximizing yield while minimizing side reactions. For example, microwave power (300–350 W) and solvent polarity critically influence reaction efficiency .
Q. What factors govern chemoselectivity between oxygen and sulfur alkylation using this compound?
Solvent polarity (e.g., DMF vs. acetonitrile) and additive selection (e.g., NaI) significantly alter selectivity. Polar aprotic solvents favor sulfur alkylation, while bulky bases (e.g., Cs₂CO₃) promote oxygen selectivity. Mechanistic studies using NMR or DFT calculations can elucidate transition-state interactions .
Q. What analytical techniques are essential for characterizing thermal decomposition products of this compound?
Thermogravimetric analysis (TGA) coupled with GC-MS identifies volatile decomposition products (e.g., HF, CO, SO₂). FTIR and X-ray diffraction (XRD) analyze residue composition, while ion chromatography quantifies fluoride ions. Safety protocols must include scrubbers to neutralize acidic gases .
Q. How does this compound enhance the properties of ionic liquids in electrochemical applications?
As a counterion, it improves ionic conductivity and electrochemical stability. Studies using impedance spectroscopy and cyclic voltammetry demonstrate its role in reducing glass transition temperatures (Tg) and enhancing cation mobility. Synergistic effects with cations (e.g., N-alkylpyrrolidinium) are validated via molecular dynamics simulations .
Q. Can computational methods predict the reactivity of this compound in novel reaction environments?
Density functional theory (DFT) calculates activation energies for alkylation pathways, while molecular docking simulations assess interactions in enzymatic or catalytic systems. Solvent effects are modeled using COSMO-RS, aiding in solvent selection for green chemistry applications .
Q. How do extreme conditions (pH, temperature) affect the stability of this compound in biphasic systems?
Accelerated stability studies under varied pH (1–14) and temperatures (40–100°C) are analyzed via HPLC and NMR. Hydrolysis rates correlate with pH, while thermal degradation follows Arrhenius kinetics. Protective additives (e.g., stabilizers) are screened to extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
